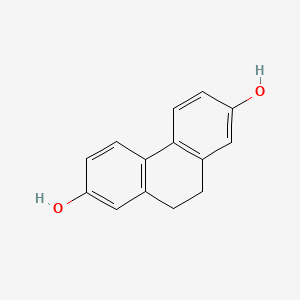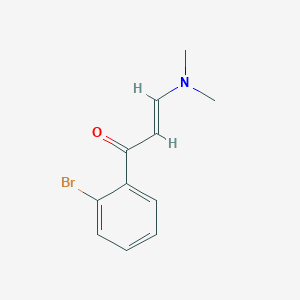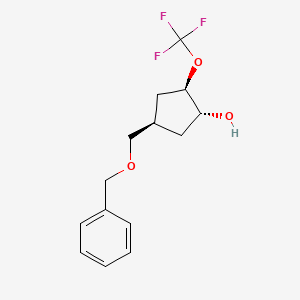
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol is a synthetic organic compound characterized by its cyclopentane ring substituted with a benzyloxy methyl group and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, functional groups are introduced through various organic reactions.
Introduction of the benzyloxy methyl group: This step may involve the use of benzyl alcohol and a suitable methylating agent under basic conditions.
Addition of the trifluoromethoxy group: This could be achieved using trifluoromethoxy reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to simplify the structure or to remove specific functional groups.
Substitution: The benzyloxy methyl and trifluoromethoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a simpler alcohol or hydrocarbon.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can be compared with other cyclopentane derivatives:
Similar Compounds: Cyclopentane derivatives with different substituents such as hydroxyl, methoxy, or halogen groups.
Uniqueness: The presence of both benzyloxy methyl and trifluoromethoxy groups makes this compound unique, potentially imparting distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H17F3O3 |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
(1R,2R,4R)-4-(phenylmethoxymethyl)-2-(trifluoromethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C14H17F3O3/c15-14(16,17)20-13-7-11(6-12(13)18)9-19-8-10-4-2-1-3-5-10/h1-5,11-13,18H,6-9H2/t11-,12-,13-/m1/s1 |
Clé InChI |
YTZFZOBVXNILDZ-JHJVBQTASA-N |
SMILES isomérique |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)COCC2=CC=CC=C2 |
SMILES canonique |
C1C(CC(C1O)OC(F)(F)F)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365741.png)
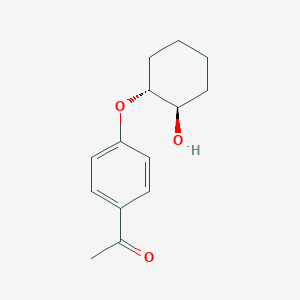
![3-[(Benzylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365755.png)
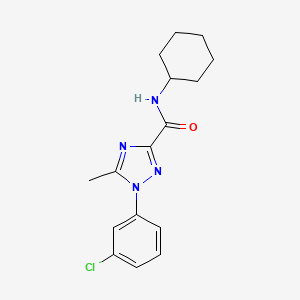
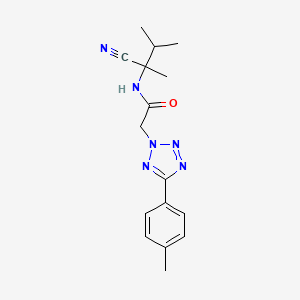
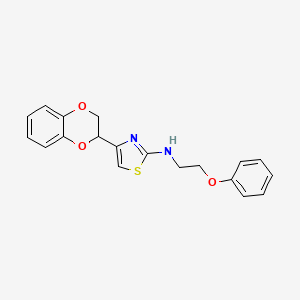
![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
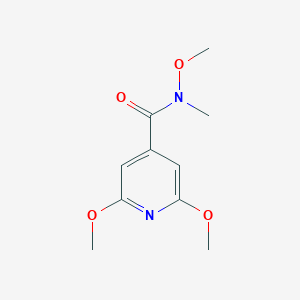
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
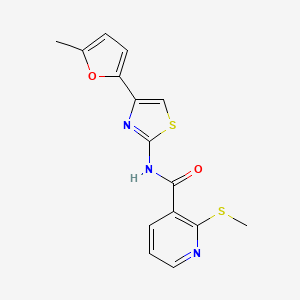
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
